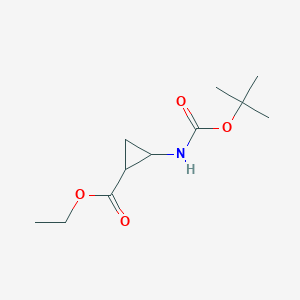
Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Vue d'ensemble
Description
Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is a chemical compound with diverse applications, ranging from drug synthesis to material science. It is one of the key precursors for the total synthesis of tyroscherin and photo-activatable tyroscherin-based affinity reagent used for identification of tyroscherin binding proteins .
Synthesis Analysis
The tert-butoxycarbonyl (Boc) group is one of the most commonly used protective groups for amino groups in peptide synthesis . The most common method for its deprotection uses TFA and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 h depending on the substrate and a tedious purification process .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C11H19NO4/c1-5-15-9 (13)7-6-8 (7)12-10 (14)16-11 (2,3)4/h7-8H,5-6H2,1-4H3, (H,12,14) .Chemical Reactions Analysis
The Boc group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . This stability is crucial for its role in peptide synthesis.Physical And Chemical Properties Analysis
The molecular weight of this compound is 229.28 . It is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Resolution of Amino Acids
Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate plays a crucial role in the synthesis of amino acids. A study by Jiménez et al. (2001) demonstrated its use in the preparation of enantiomerically pure 1-(N-tert-butoxycarbonyl)amino-2,3-diphenyl-1-cyclopropanecarboxylic acids through HPLC resolution of a racemic precursor.
Enantioselective Synthesis
In another instance, Magata et al. (2017) utilized this compound for the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, showcasing its importance in the preparation of complex organic molecules.
Development of Nanoparticle Systems
The compound has also been used in the development of novel nanoparticle systems for drug delivery. Yildirim et al. (2016) Yildirim et al. (2016) designed a pH- and redox-responsive nanoparticle system using a copolymer that includes this compound, enhancing the spatial delivery of hydrophobic drugs.
Oligomerization in Polymer Chemistry
The compound finds application in polymer chemistry as well. Pang et al. (2003) Pang et al. (2003) demonstrated the oligomerization of Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate using horseradish peroxidase as a catalyst.
Chiral-Phase Capillary Gas Chromatography
This compound has been used in analytical techniques such as chiral-phase capillary gas chromatography, as shown in a study by Abe et al. (1996) for the rapid analysis of amino acid enantiomers.
Synthesis of Marine Alkaloid Analogues
In pharmaceutical research, Carbone et al. (2013) used this compound for the synthesis of substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates, derivatives of marine alkaloids.
Application in Polymer Degradation Studies
The compound is also significant in the study of polymer degradation. Jing et al. (2019) Jing et al. (2019) investigated the thermal decomposition of methacrylate polymers containing the tert-butoxycarbonyl moiety, which includes this compound.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is a complex organic compound with potential applications in scientific research . .
Mode of Action
It’s important to note that the mode of action of a compound is typically determined by its chemical structure and the nature of its interactions with its targets .
Biochemical Pathways
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
Action Environment
Environmental factors can significantly impact the action of a compound .
Analyse Biochimique
Cellular Effects
Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to modulate the activity of certain signaling pathways by acting as an inhibitor or activator of specific enzymes. For instance, it can inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, it can affect gene expression by interacting with transcription factors, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of target enzymes, forming stable complexes that either inhibit or activate the enzyme’s activity. This binding can lead to conformational changes in the enzyme, affecting its catalytic efficiency. Furthermore, the compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods, leading to the formation of degradation products. These degradation products can have different biochemical properties and may influence cellular functions differently. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and gene expression without causing significant adverse effects. At higher doses, it can exhibit toxic effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point for its biochemical interactions .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes hydrolysis by esterases, leading to the formation of cyclopropanecarboxylate and tert-butoxycarbonyl amino groups. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s metabolism is essential for understanding its pharmacokinetics and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, it can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it interacts with target biomolecules. These interactions can affect the compound’s activity and function, influencing cellular processes such as energy metabolism and protein synthesis .
Propriétés
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-5-15-9(13)7-6-8(7)12-10(14)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCFOWMOJLYSPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856226 | |
| Record name | Ethyl 2-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
613261-19-1 | |
| Record name | Ethyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613261-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




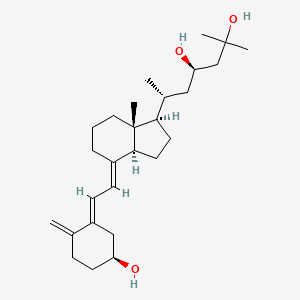


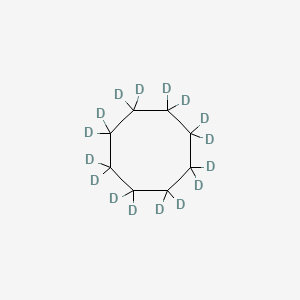

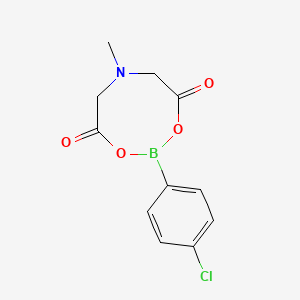
![Triiodothyronine-[13C6] hydrochloride (L-Liothyronine; T3)](/img/structure/B1429357.png)
![Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]Ru tetrafluoroborate](/img/structure/B1429358.png)
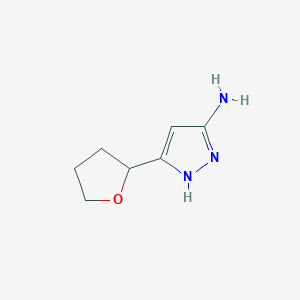

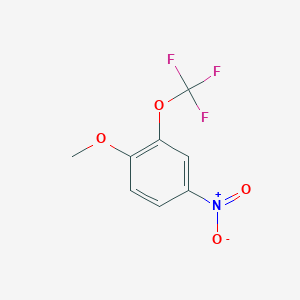

![Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride](/img/structure/B1429371.png)